1-Diethylamino-2-butyne
CAS No.: 6323-82-6
Cat. No.: VC3692837
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6323-82-6 |
---|---|
Molecular Formula | C8H15N |
Molecular Weight | 125.21 g/mol |
IUPAC Name | N,N-diethylbut-2-yn-1-amine |
Standard InChI | InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h5-6,8H2,1-3H3 |
Standard InChI Key | GZDWCJZYZWTVCL-UHFFFAOYSA-N |
SMILES | CCN(CC)CC#CC |
Canonical SMILES | CCN(CC)CC#CC |
Introduction
Structural Information and Physical Properties
1-Diethylamino-2-butyne is an alkyne derivative with two ethyl groups attached to the nitrogen atom. Its molecular formula is C₈H₁₅N with a molecular weight of 125.2114 g/mol . The compound is also known by the IUPAC name N,N-diethylbut-2-yn-1-amine and is registered under CAS number 6323-82-6 .
Structural Representations
The structural representations of 1-diethylamino-2-butyne include various notations that help identify and characterize the compound:
Structural Identifier | Value |
---|---|
SMILES | CCN(CC)CC#CC |
InChI | InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h5-6,8H2,1-3H3 |
InChIKey | GZDWCJZYZWTVCL-UHFFFAOYSA-N |
Table 1: Structural identifiers of 1-diethylamino-2-butyne
Physical Properties
The physical properties of 1-diethylamino-2-butyne are important for understanding its behavior in various applications:
Property | Value |
---|---|
Density | 0.807 g/mL |
Molar Volume | 155.2 mL/mol |
Refractive Index | 1.444 |
Molecular Refractive Power | 41.22 mL/mol |
Table 2: Physical properties of 1-diethylamino-2-butyne
Chemical Properties and Reactivity
1-Diethylamino-2-butyne exhibits specific chemical behavior due to its functional groups: the diethylamino group and the alkyne moiety. These structural features contribute to the compound's reactivity profile.
Functional Group Reactivity
The compound demonstrates reactivity patterns characteristic of both tertiary amines and internal alkynes:
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The diethylamino group can participate in nucleophilic substitution reactions, functioning as a nucleophile toward electrophiles.
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The alkyne functional group can undergo addition reactions, cycloadditions, and metal-catalyzed transformations.
Predicted Chemical Behavior
Based on its structure, 1-diethylamino-2-butyne is expected to:
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Form quaternary ammonium salts when treated with alkylating agents
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Participate in hydrogenation reactions to form saturated derivatives
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Undergo oxidation reactions at the amine functionality
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Participate in cycloaddition reactions through the alkyne moiety
Synthesis Methods
Several methods have been developed for the synthesis of 1-diethylamino-2-butyne, with different approaches offering various advantages in terms of yield, selectivity, and scalability.
Alkylation of Diethylamine
The most common synthesis route involves the alkylation of diethylamine with an appropriate butyne derivative:
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Preparation of a 2-butyne precursor with a leaving group at the C1 position
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Nucleophilic substitution with diethylamine under basic conditions
This approach typically employs propargyl bromide or similar halides as key intermediates in the synthesis .
Related Synthesis Approaches
The synthesis of similar aminobutyne compounds offers insights into potential alternative routes for 1-diethylamino-2-butyne preparation. For instance, 1,4-bis(dimethylamino)-2-butyne is synthesized through the reaction of 1,4-dibromo-2-butyne with dimethylamine. A similar approach could be adapted for the synthesis of 1-diethylamino-2-butyne using appropriate starting materials.
Biological Activity
Research indicates that 1-diethylamino-2-butyne and its derivatives exhibit various biological activities that may have potential therapeutic applications.
Antimicrobial Properties
Studies suggest that 1-diethylamino-2-butyne and related compounds may possess antimicrobial activities, particularly against Gram-positive bacteria such as Bacillus subtilis. The mechanism appears to involve disruption of microbial cell membranes.
Applications in Organic Synthesis
1-Diethylamino-2-butyne serves as a valuable building block in organic synthesis, contributing to the development of more complex molecular structures.
As a Synthetic Intermediate
The compound functions as an intermediate in multiple synthetic pathways:
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Production of diphenylaminobutynols, which are described as "valuable intermediates for the preparation of other new chemical compounds"
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Formation of esters when treated with anhydrides or acids
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Creation of quaternary ammonium salts through alkylation reactions
Hydrogenation Products
Upon hydrogenation, 1-diethylamino-2-butyne can be transformed into valuable products:
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Initial hydrogenation produces olefinically unsaturated aminoalcohols
For example, related compounds such as 1,1-di(p-chlorophenyl)-4-dimethylamino-2-butyne-1-ol can be hydrogenated using Raney nickel under hydrogen pressure to produce 1,1-di(p-chlorophenyl)-4-dimethylamino-1-butanol, which has been reported to have fungicidal properties .
Spectral Properties and Analytical Detection
The spectral and analytical properties of 1-diethylamino-2-butyne are important for its identification and characterization in various contexts.
Mass Spectrometry
The mass spectrometry profile of 1-diethylamino-2-butyne shows characteristic adduct peaks that can be used for its identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 126.12773 | 128.6 |
[M+Na]⁺ | 148.10967 | 138.9 |
[M+NH₄]⁺ | 143.15427 | 133.7 |
[M+K]⁺ | 164.08361 | 129.8 |
[M-H]⁻ | 124.11317 | 121.8 |
[M+Na-2H]⁻ | 146.09512 | 130.6 |
[M]⁺ | 125.11990 | 127.2 |
[M]⁻ | 125.12100 | 127.2 |
Table 3: Predicted collision cross-section (CCS) values for various adducts of 1-diethylamino-2-butyne
Comparison with Related Compounds
Understanding the relationship between 1-diethylamino-2-butyne and structurally similar compounds provides insights into its unique properties and potential applications.
Structural Analogs
Several compounds share structural similarities with 1-diethylamino-2-butyne:
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2-Butyne (dimethylacetylene): A simpler alkyne with the formula C₄H₆, lacking the diethylamino group
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1,4-Bis(dimethylamino)-2-butyne: Contains dimethylamino groups at both ends of the butyne backbone
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1-Acetoxy-4-diethylamino-2-butyne: An acetylated derivative with modified reactivity
Reactivity Comparisons
The reactivity of 1-diethylamino-2-butyne can be compared with other nitrogen-containing compounds. For instance, studies on the reactivity of isoprene toward lithium diethylamide-diethylamine complex have shown selective formation of 1-diethylamino-3-methyl-2-butene . Such comparisons help understand the chemical behavior of 1-diethylamino-2-butyne in various reaction conditions.
Industrial and Research Applications
The compound has several potential applications in both industrial and research settings, leveraging its unique structural and chemical properties.
Scientific Research Applications
In scientific research, 1-diethylamino-2-butyne serves multiple purposes:
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As a building block in organic synthesis
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As a probe in mechanistic studies
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As an intermediate in the development of more complex molecular structures with potential biological activities
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